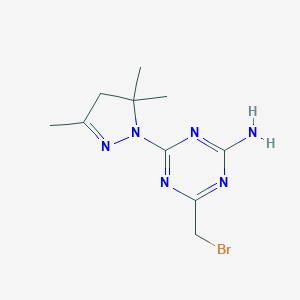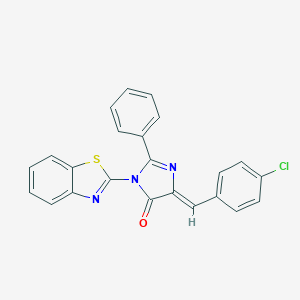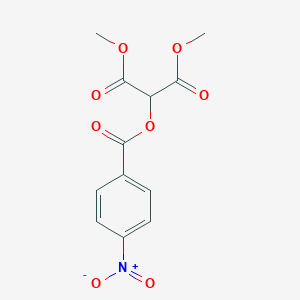![molecular formula C28H26N4O2S2 B296108 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer.
作用機序
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone works by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been shown to be well-tolerated and to have minimal toxicity in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is its specificity for EGFR and HER2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is that it may not be effective in all types of cancer, as not all tumors overexpress EGFR and HER2.
将来の方向性
There are several potential future directions for research on 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. One area of interest is the development of combination therapies that incorporate 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone with other targeted agents or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. Finally, there is ongoing research into the development of new and more potent inhibitors that target EGFR and HER2.
合成法
The synthesis of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-chloro-6-methyl-4(3H)-quinazolinone with ethanethiol to form 2-(ethylsulfanyl)-6-methyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-chloro-4-(4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)thiazole to form the final product, 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone.
科学的研究の応用
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the activity of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are both overexpressed in a number of different types of cancer.
特性
分子式 |
C28H26N4O2S2 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
2-ethylsulfanyl-3-[4-(2-ethylsulfanyl-6-methyl-4-oxoquinazolin-3-yl)phenyl]-6-methylquinazolin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c1-5-35-27-29-23-13-7-17(3)15-21(23)25(33)31(27)19-9-11-20(12-10-19)32-26(34)22-16-18(4)8-14-24(22)30-28(32)36-6-2/h7-16H,5-6H2,1-4H3 |
InChIキー |
DADSZCDRCSIUFT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
正規SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)